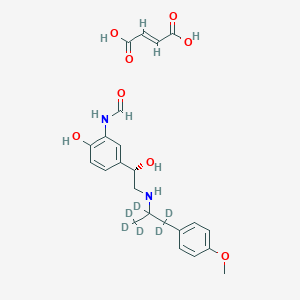

Formoterol-D6 Fumarate

Description

Significance of Isotopic Labeling in Modern Drug Discovery and Development

Isotopic labeling is a technique where atoms within a molecule are replaced with their heavier, non-radioactive isotopes. moravek.com This subtle modification creates a molecular tracer that, while chemically identical to the original compound, possesses a unique mass signature. simsonpharma.com This signature allows researchers to track the compound's journey and fate within a complex biological environment with high precision. musechem.commetsol.com

Overview of Deuterated Analogues as Research Tools

Among the various stable isotopes used, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, holds a prominent place. musechem.comwikipedia.org Deuterated analogues are compounds where one or more hydrogen atoms have been replaced by deuterium. clearsynth.com This substitution of a proton with a proton and a neutron effectively doubles the mass of that specific atom without significantly altering the molecule's size, shape, or chemical properties. medchemexpress.comwikipedia.org

The primary application of deuterated compounds in research is as internal standards for quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comaptochem.com In bioanalysis, an internal standard is a compound added in a known quantity to a sample. It helps to correct for variations that can occur during sample extraction, injection into the analytical instrument, and the ionization process. aptochem.com An ideal internal standard behaves identically to the analyte (the substance being measured) throughout the analytical process. aptochem.com Because deuterated analogues have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiency, making them the "gold standard" for internal standards in MS-based bioanalysis. aptochem.comscispace.com This leads to more accurate and precise quantification of the drug or metabolite in biological samples like blood, plasma, or urine. clearsynth.comnih.gov

Contextualizing Formoterol-D6 Fumarate (B1241708) within Isotope-Labeled Standards Research

Formoterol (B127741) is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). medchemexpress.com To accurately quantify Formoterol in biological matrices for pharmacokinetic studies or in doping control analysis, a reliable internal standard is essential. nih.gov

This is where Formoterol-D6 Fumarate comes into play. It is the deuterated analogue of Formoterol Fumarate, where six hydrogen atoms have been replaced with deuterium. synzeal.comcleanchemlab.com This specific labeling provides a sufficient mass difference for clear distinction from the unlabeled Formoterol in a mass spectrometer. aptochem.com

This compound is used as an internal standard in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Formoterol. nih.govaxios-research.com Its use ensures the robustness and accuracy of these methods, which are critical for both clinical research and regulatory submissions. synzeal.comcleanchemlab.com For instance, research has demonstrated its application in quantifying Formoterol in human urine for anti-doping purposes and in human serum to determine very low concentrations after inhalation. nih.govnih.govdshs-koeln.de

Detailed Research Findings

The utility of this compound is best illustrated through its application in validated analytical methodologies.

One such study detailed an ultra-sensitive method for determining Formoterol in human serum using HPLC-MS/MS. In this method, Formoterol-D6 was employed as the internal standard to quantify Formoterol levels in the range of 0.40 to 100.24 pg/mL. nih.gov The use of the deuterated standard was crucial for achieving the necessary precision and accuracy at such low concentrations, with inter-batch precision for calibration standards ranging from 1.55% to 9.01% and accuracy between 93.37% and 107.30%. nih.gov

Another key application is in anti-doping analysis. A liquid chromatography-tandem mass spectrometry method was developed to quantify Formoterol in human urine. nih.gov Formoterol-D6 served as the internal standard, enabling the construction of a calibration curve from 0.2 to 500 ng/mL. nih.gov The method demonstrated high sensitivity with a limit of quantification of 0.2 ng/mL and an average extraction recovery of over 80%.

These research findings underscore the indispensable role of this compound in ensuring the reliability and sensitivity of analytical methods for Formoterol quantification.

Data Tables

Below are tables summarizing the key properties and applications of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide fumarate | synzeal.comcleanchemlab.com |

| Molecular Formula | C₁₉H₁₈D₆N₂O₄ : C₄H₄O₄ | synzeal.comaxios-research.com |

| Molecular Weight | 350.4 : 116.1 | synzeal.comaxios-research.com |

| Appearance | White to Light Beige Solid | cymitquimica.com |

| Isotopic Purity | Typically ≥98% atom D |

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Analytical Technique | References |

| Pharmaceutical Analysis | Internal standard for the quantification of Formoterol. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Pharmacokinetic Studies | Determination of Formoterol concentrations in biological fluids (serum, plasma). | HPLC-MS/MS | nih.gov |

| Doping Control | Quantification of Formoterol in human urine to monitor for abuse in sports. | LC-MS/MS | nih.govdshs-koeln.de |

| Analytical Method Development | Used as a reference standard for method validation and quality control. | Not Applicable | synzeal.comcleanchemlab.comaxios-research.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C₄₂H₄₀D₁₂N₄O₁₂ |

|---|---|

Molecular Weight |

816.96 |

Synonyms |

(R*,R*)-(±)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide (E)-2-Butenedioate (2:1) (Salt); Aformoterol; Atock; BD 40A; CGP 25827A; Eformoterol fumarate; Foradil; Foradil Acrolizer; Foradil Certihaler; F |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Formoterol D6 Fumarate

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through two primary approaches: the "synthetic approach" and the "exchange approach". princeton.edu

The synthetic approach involves incorporating deuterium by using commercially available deuterated reagents or building blocks early in the synthetic sequence. nih.govprinceton.edu This method is often straightforward but can be limited by the availability and cost of the necessary deuterated starting materials. nih.gov

The exchange approach , or hydrogen isotope exchange (HIE), involves the direct replacement of hydrogen atoms with deuterium on a late-stage intermediate or the final target molecule. acs.orgprinceton.edu This is often more atom-economical and cost-effective. google.com HIE can be promoted by various catalysts and conditions:

Acid or Base-Mediated Exchange : This method uses acidic or basic conditions to facilitate the exchange of labile protons with deuterium from a deuterium source like heavy water (D₂O) or deuterated solvents (e.g., DMSO-d6). nih.govrsc.org

Transition-Metal Catalysis : Metals like palladium, iridium, and rhodium can catalyze the direct C-H activation and subsequent deuteration. researchgate.netresearchgate.net These methods can offer high regioselectivity, targeting specific C-H bonds that are otherwise unreactive. researchgate.net

Photochemical Deuteration : This emerging strategy uses light to induce deuteration, often under mild conditions, allowing for the late-stage functionalization of complex molecules. rsc.org

The choice of strategy depends on the molecule's complexity, the desired position of labeling, and the required isotopic purity. rsc.orgresearchgate.net

Specific Synthetic Pathways for Formoterol-D6 Fumarate (B1241708)

The synthesis of Formoterol-D6 Fumarate requires a multi-step process that carefully introduces six deuterium atoms while maintaining the correct stereochemistry of the two chiral centers in the Formoterol (B127741) molecule. allfordrugs.com

Deuteration Approaches and Positions of Labeling

In this compound, the six deuterium atoms are specifically incorporated into the 2-(4-methoxyphenyl)propan-2-ylamino moiety of the molecule. synzeal.com The chemical name, N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide fumarate, precisely indicates the labeling positions. synzeal.com

The most common approach for this specific labeling pattern is a synthetic strategy. This involves the synthesis of a deuterated version of the sidechain, specifically 1-(4-methoxyphenyl)propan-2-amine-d6, which is then coupled with the appropriate phenyl-based precursor.

Precursor Compounds and Reaction Conditions

The synthesis of Formoterol typically involves the reaction of an epoxide with an amine sidechain. google.comgoogle.com For the D6 variant, a deuterated amine precursor is required. A plausible synthetic route would adapt established methods for non-deuterated Formoterol. google.com

A general synthetic scheme can be outlined as follows:

Precursor: 4-methoxyphenylacetone-d6.

Reaction: Reductive amination using a suitable amine source (like ammonia (B1221849) or a protected amine) and a reducing agent.

Synthesis of the Epoxide Precursor: A common precursor is an optically pure styrene (B11656) oxide derivative, such as (R)-4-benzyloxy-3-formamidostyrene oxide. google.com The synthesis of this intermediate involves multiple steps starting from a simpler phenyl derivative.

Coupling Reaction: The optically pure deuterated amine sidechain is reacted with the optically pure epoxide. This nucleophilic substitution reaction opens the epoxide ring and forms the carbon-nitrogen bond, creating the dibenzylated and deuterated Formoterol precursor. google.com This reaction can be carried out at elevated temperatures (100-140°C) either neat or in a high-boiling inert solvent like toluene. google.com

Debenzylation and Salt Formation: The benzyl (B1604629) protecting groups are removed, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com Following deprotection, the resulting Formoterol-D6 free base is reacted with fumaric acid in a suitable solvent like isopropanol (B130326) to precipitate the final this compound salt. google.comgoogle.com

| Reaction Step | Key Precursors | Typical Reagents & Conditions | Purpose |

| Sidechain Synthesis | 4-methoxyphenylacetone-d6 | Ammonia, Reducing Agent (e.g., NaBH₃CN) | To create the deuterated amine sidechain. |

| Epoxide Synthesis | 4-benzyloxy-3-nitrophenylethanone | Multi-step process including reduction and formylation. | To create the reactive epoxide ring with correct stereochemistry. |

| Coupling | Deuterated amine, Styrene oxide precursor | Heat (100-140°C), Toluene (optional) | To connect the two main fragments of the molecule. |

| Deprotection | Dibenzyl-Formoterol-D6 | H₂, Pd/C, Ethanol | To remove benzyl protecting groups. |

| Salt Formation | Formoterol-D6 (free base) | Fumaric acid, Isopropanol | To form the stable fumarate salt. |

Control of Isotopic Enrichment and Stereochemistry during Synthesis

Isotopic Enrichment: Achieving high isotopic purity (typically >98%) is crucial for the utility of Formoterol-D6 as an internal standard. rsc.org Control is primarily managed by:

Purity of Deuterated Reagents: Using highly enriched deuterated starting materials, such as deuterated acetone (B3395972) or methyl iodide, is fundamental. nih.gov

Minimizing H/D Exchange: Reaction conditions are chosen to prevent unwanted back-exchange of deuterium with hydrogen from solvents or reagents. This involves using aprotic solvents where possible and carefully controlling the pH.

The final isotopic enrichment is confirmed using analytical techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Stereochemistry: Formoterol has two chiral centers, meaning four possible stereoisomers exist. The therapeutically active form is the (R,R)-enantiomer. allfordrugs.com Maintaining stereochemical integrity is critical.

Chiral Precursors: The synthesis relies on starting with optically pure precursors for both the amine sidechain and the styrene oxide. allfordrugs.comgoogle.com

Stereoselective Reactions: Asymmetric synthesis techniques, such as the enantioselective reduction of a ketone precursor to form a chiral alcohol using an oxazaborolidine catalyst, can be employed to set the desired stereochemistry early in the synthesis. google.com

Purification: Diastereomeric impurities can be removed through crystallization or chromatography of intermediates or the final product. allfordrugs.comgoogle.com For example, crystallization of the dibenzylformoterol intermediate as a salt with an organic acid can enhance diastereomeric purity. google.com

Scale-Up Considerations in Deuterated Compound Synthesis

Transitioning the synthesis of a complex deuterated molecule like this compound from a laboratory scale to a larger, industrial scale presents several challenges: youtube.com

Cost and Availability of Reagents: Deuterated starting materials and reagents are significantly more expensive than their hydrogen-containing counterparts. nih.gov Efficient use and potential recycling of these materials are key economic considerations.

Specialized Equipment: Some deuteration methods may require high-pressure reactors (for hydrogenation or H/D exchange with D₂ gas) or specialized photochemical equipment. google.comgoogle.com

Process Robustness and Safety: Reactions must be reliable, reproducible, and safe on a large scale. The handling of flammable solvents, reactive reagents, and catalysts requires stringent safety protocols. youtube.com For instance, managing the exothermicity of certain reactions is critical.

Quality Control: Ensuring batch-to-batch consistency in terms of chemical purity, isotopic enrichment, and stereochemical purity is paramount. This requires robust and validated analytical methods to be implemented throughout the manufacturing process. rsc.org

The development of scalable, efficient, and cost-effective synthetic routes is an ongoing area of research, driven by the increasing use of deuterated compounds in pharmaceutical development. nih.govresearchgate.net

Advanced Analytical Methodologies Employing Formoterol D6 Fumarate As a Stable Isotope Internal Standard

Principles of Stable Isotope Internal Standard Utilization in Quantitative Analysis

Stable isotope dilution analysis (SIDA) is a powerful technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample. ontosight.aiwikipedia.org This isotopically labeled compound, such as Formoterol-D6 Fumarate (B1241708), serves as an internal standard (IS) and is chemically identical to the analyte of interest, Formoterol (B127741). lgcstandards.com The key difference lies in the mass of some of its atoms, which allows it to be distinguished by a mass spectrometer. lgcstandards.com

Compensation for Matrix Effects and Sample Preparation Variability

Biological and environmental samples are often complex mixtures containing various substances that can interfere with the analysis. musechem.com These "matrix effects" can either enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. lgcstandards.commusechem.com Furthermore, variability can be introduced during sample preparation steps such as extraction, where analyte loss can occur. musechem.com

The fundamental principle behind using a stable isotope-labeled internal standard like Formoterol-D6 Fumarate is that it will behave identically to the unlabeled analyte (Formoterol) throughout the entire analytical process. lgcstandards.com Because the stable isotope internal standard is added to the sample at the beginning of the workflow, it experiences the same physical and chemical challenges as the analyte. musechem.com This includes any losses during extraction and any ionization suppression or enhancement caused by the sample matrix. waters.comchromatographyonline.com By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to highly accurate and reliable quantification. waters.comoup.com

Advantages in Mass Spectrometry-Based Assays

The use of stable isotope-labeled internal standards like this compound is particularly advantageous in mass spectrometry (MS)-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). crimsonpublishers.combioanalysis-zone.com The mass spectrometer's ability to differentiate between the analyte and the internal standard based on their mass-to-charge ratio is central to this technique. ontosight.ailgcstandards.com

Key advantages include:

Increased Precision and Accuracy: By correcting for variations in sample preparation, chromatographic behavior, and ionization efficiency, stable isotope internal standards significantly improve the precision and accuracy of quantitative results. ontosight.aicrimsonpublishers.com

Correction for Ionization Issues: Electrospray ionization, a common technique in LC-MS, can be susceptible to matrix effects that alter ionization efficiency. A co-eluting stable isotope internal standard experiences the same ionization suppression or enhancement, allowing for accurate correction. waters.comnih.gov

Enhanced Reliability: The use of a stable isotope internal standard provides a more robust and reliable method, as it internally corrects for many potential sources of error within each individual sample. musechem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and sensitive LC-MS/MS method for the quantification of Formoterol using this compound as an internal standard involves the careful optimization of several key parameters.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. The goal is to achieve a sharp, symmetrical peak for Formoterol that is well-resolved from other components in the sample matrix.

Key parameters that are optimized include:

Analytical Column: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly used for the separation of Formoterol. lcms.czresearchgate.net Studies have shown that columns like the BEH C18 can provide excellent separation for Formoterol and related compounds. researchgate.net

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted. ijrar.orgchemrxiv.org The pH of the aqueous phase is a significant factor affecting the peak shape of Formoterol, with a slightly basic pH often improving peak symmetry. lcms.cz Additives such as ammonium (B1175870) formate (B1220265) or acetic acid can also be included to improve chromatographic performance and ionization efficiency. ijrar.orgwaters.com

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution of Formoterol and separation from matrix components. researchgate.netijrar.org

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are also optimized to achieve the best balance of analysis time and separation efficiency. lcms.czresearchgate.net

A study by Yuan et al. (2014) utilized a reversed-phase liquid chromatography method with a constant flow rate gradient elution for the separation of Formoterol. oup.comoup.com Another method employed a gradient between 10 mM ammonium formate and acetonitrile. ijrar.orgnih.gov

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) is the detection method of choice for highly selective and sensitive quantification. Multiple Reaction Monitoring (MRM) is a specific MS/MS technique that provides excellent specificity by monitoring a specific precursor ion to product ion transition for a particular analyte. nih.gov

For Formoterol analysis, the instrument is set to select the protonated molecular ion of Formoterol ([M+H]⁺) in the first quadrupole, fragment it in the collision cell, and then select a specific fragment ion in the third quadrupole. oup.com A separate, unique MRM transition is monitored for the internal standard, this compound. oup.com This high degree of specificity minimizes the chances of interference from other compounds in the matrix. nih.gov

The table below shows typical MRM transitions used for the analysis of Formoterol and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Formoterol | 345.2 | 149.1 |

| Formoterol-D6 | 351.2 | 155.2 |

| Data sourced from multiple studies. oup.comutas.edu.ausciex.com |

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of polar molecules like Formoterol in LC-MS. ijrar.orgnih.gov ESI generates gas-phase ions from the liquid eluent of the chromatography system with minimal fragmentation, making it ideal for quantitative analysis. nih.govresearchgate.net

The analysis is typically performed in positive ion mode (ESI+), as Formoterol readily forms a protonated molecule [M+H]⁺. oup.commdpi.com Optimization of ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, is essential to achieve maximum sensitivity for both Formoterol and this compound. oup.comwaters.com For instance, one study reported optimal detection of Formoterol and Formoterol-D6 as [M+H]+ in positive ion mode. oup.com

Analytical Method Validation for Formoterol Quantification using this compound

The validation of bioanalytical methods is a critical process to ensure the reliability and reproducibility of quantitative data. When using this compound as an internal standard for formoterol quantification, a comprehensive validation process is undertaken, encompassing several key parameters.

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of formoterol analysis, this involves ensuring that no endogenous components or other substances interfere with the detection of formoterol and its deuterated internal standard, this compound.

Research has demonstrated the high specificity of LC-MS/MS methods when analyzing formoterol in complex biological matrices like human urine and plasma. oup.comoup.comijrar.org By monitoring specific precursor-to-product ion transitions for both formoterol and Formoterol-D6, the method can effectively distinguish them from matrix components. For instance, in one study, the analysis of 20 different sources of human urine showed no endogenous interference at the retention time of formoterol. oup.com The use of Formoterol-D6 as an internal standard further enhances selectivity, as it co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z), minimizing the risk of interference. researchgate.net

Linearity and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. A calibration curve is established by analyzing a series of standards with known concentrations of formoterol, each containing a fixed amount of this compound. The peak area ratio of formoterol to Formoterol-D6 is then plotted against the formoterol concentration.

Validated methods for formoterol quantification have consistently shown excellent linearity across a wide range of concentrations. For example, a method for analyzing formoterol in human urine established a linear calibration curve from 0.2 to 500 ng/mL with a coefficient of determination (r²) of 1. oup.comoup.com Another highly sensitive method for human plasma demonstrated linearity from 0.05 to 100 pg/mL with an r² greater than 0.99. sciex.comsciex.com These wide linear dynamic ranges are crucial for accurately quantifying formoterol in various clinical and research settings.

Table 1: Linearity and Calibration Curve Data for Formoterol Quantification

| Biological Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Human Urine | 0.2 - 500 ng/mL | 1 | oup.comoup.com |

| Human Plasma | 0.05 - 100 pg/mL | >0.99 | sciex.comsciex.com |

| Human Serum | 0.40 - 100.24 pg/mL | Not explicitly stated, but method validated | nih.gov |

Lower Limits of Detection (LOD) and Quantification (LOQ)

The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Lower Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Given the very low concentrations of formoterol in biological fluids, achieving low LOD and LOQ values is a primary objective of method development.

The use of this compound in conjunction with sensitive LC-MS/MS instrumentation has enabled the development of methods with exceptionally low detection and quantification limits. For instance, a method for formoterol in human urine reported an LOD of 0.05 ng/mL and an LOQ of 0.2 ng/mL. oup.com In human plasma, an even lower LOQ of 0.05 pg/mL has been achieved. sciex.comsciex.com Another study in human serum established an LLOQ of 0.40 pg/mL. nih.gov

Table 2: LOD and LOQ Values for Formoterol Analysis

| Biological Matrix | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|

| Human Urine | 0.05 ng/mL | 0.2 ng/mL | oup.comoup.com |

| Human Serum | <0.8 pg/mL | 0.8 pg/mL | mdpi.com |

| Human Serum | Not specified | 0.40 pg/mL | nih.gov |

| Human Plasma | Not specified | 0.05 pg/mL | sciex.comsciex.com |

Evaluation of Extraction Recovery and Matrix Effects

Extraction recovery assesses the efficiency of the extraction procedure in isolating the analyte from the biological matrix. Matrix effects refer to the alteration of ionization efficiency of the analyte due to co-eluting components from the sample matrix. nih.gov Both are critical parameters to evaluate, and the use of a stable isotope-labeled internal standard like this compound is instrumental in compensating for their potential variability. oup.comclearsynth.com

Studies have shown that high and consistent extraction recovery is crucial for reliable quantification. nih.gov For formoterol analysis in human urine, extraction with ethyl acetate (B1210297) has demonstrated a mean recovery of over 80% at concentrations of 1, 30, and 100 ng/mL. oup.comoup.com The stable isotope internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for the accurate calculation of the analyte concentration despite potential signal suppression or enhancement. oup.com

Table 3: Extraction Recovery of Formoterol

| Biological Matrix | Extraction Method | Concentration(s) | Mean Recovery | Reference |

|---|---|---|---|---|

| Human Urine | Ethyl Acetate Extraction | 1, 30, and 100 ng/mL | >80% | oup.comoup.com |

| Human Serum | Cation-Exchange Solid Phase Extraction | Not specified | Not explicitly stated, but method validated | nih.gov |

Precision and Accuracy Determinations

Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (RSD), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. Both intra-day (within a single day) and inter-day (over several days) precision and accuracy are evaluated to ensure the method's reliability.

Methods for formoterol quantification using this compound as an internal standard have consistently demonstrated high precision and accuracy. For example, a validated method in human urine showed intra- and inter-run RSDs of less than 8%. oup.com In human serum, the inter-batch precision ranged from 1.55% to 9.01%, with accuracy between 93.37% and 107.30%. nih.gov Another study in human plasma reported accuracy within ±8% of the nominal concentration and a coefficient of variation (%CV) of less than 11%. sciex.comsciex.com

Table 4: Precision and Accuracy Data for Formoterol Quantification

| Biological Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Human Urine | Intra- and Inter-run RSD | <8% | oup.com |

| Human Serum | Inter-batch Precision (RSD) | 1.55% to 9.01% | nih.gov |

| Human Serum | Inter-batch Accuracy | 93.37% to 107.30% | nih.gov |

| Human Plasma | Accuracy | ±8% of nominal concentration | sciex.comsciex.com |

| Human Plasma | Precision (%CV) | <11% | sciex.comsciex.com |

| Human Plasma | Inter-batch Precision (RSD) | 0.6% to 10.7% | ijrar.org |

Application of Validated Methods in Biological Matrices

Once validated, these robust analytical methods employing this compound as an internal standard are applied to quantify formoterol in various biological matrices for a range of research and clinical purposes. The primary application is in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug.

Validated LC-MS/MS methods have been successfully used for the routine analysis of formoterol in human urine, particularly for doping control purposes. oup.comoup.com Furthermore, these methods have been widely utilized to quantify formoterol in human serum and plasma following inhalation of the drug by volunteers. ijrar.orgnih.gov The high sensitivity of these assays allows for the determination of very low formoterol concentrations, which is essential for characterizing its pharmacokinetic profile after therapeutic administration. ijrar.orgnih.gov The application of these methods extends to the analysis of formoterol in different biological fluids, providing valuable data for understanding its behavior in the human body. mdpi.comresearchgate.net

Analysis in In Vitro Systems (e.g., cell cultures, microsomal fractions)

The use of this compound as an internal standard is highly applicable to in vitro analytical systems, such as cell cultures and microsomal fractions, which are essential for studying drug metabolism, transport, and mechanisms of action. In these controlled environments, researchers might investigate the metabolic pathways of formoterol or its interaction with specific enzymes or receptors. For instance, studies on the anti-inflammatory effects of formoterol have been conducted in vitro. researchgate.net

When quantifying formoterol from these systems using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), adding a known quantity of this compound to the sample at the beginning of the preparation process is crucial. This allows for the accurate determination of formoterol concentrations by correcting for procedural losses and matrix effects, which can be substantial even in purified in vitro systems. While the general application is standard practice for ensuring analytical precision, specific, detailed research publications focusing solely on the use of this compound in cell culture or microsomal fraction analysis are not extensively documented in publicly available literature. However, the principles are directly transferable from its well-documented use in other biological samples.

Analysis in Animal Biological Samples (e.g., rat plasma)

Pharmacokinetic and metabolic studies in animal models are a cornerstone of drug development. The accurate measurement of drug concentrations in biological fluids and tissues from these models is essential. This compound has been employed as an internal standard in the analysis of formoterol in various animal biological samples, ensuring high sensitivity and accuracy.

One key application is the determination of formoterol in rat plasma. Researchers have developed and validated sensitive LC-MS/MS methods for this purpose. For example, a method for the determination of formoterol in rat plasma using liquid-liquid extraction and LC-MS/MS was able to quantify the drug up to 32 hours after a single oral dose. nih.gov The limit of quantitation (LOQ) for this assay was established at 0.1 ng/mL using a 0.1 mL plasma sample. nih.govresearchgate.net

In another study focusing on the enantioselective disposition of formoterol, rac-formoterol-D6 was used as the internal standard to analyze (R,R)- and (S,S)-formoterol in bovine skeletal muscle. utas.edu.au The tissue homogenate was spiked with the internal standard, extracted, and analyzed by ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS/MS). utas.edu.au This methodology allowed for the successful quantification of formoterol enantiomers, demonstrating the utility of the deuterated standard in complex tissue matrices. utas.edu.au

Table 1: Summary of Analytical Methods for Formoterol in Animal Biological Samples Using Formoterol-D6 Internal Standard.

Forensic and Anti-Doping Analysis of Formoterol and Related Substances in Biological Fluids

In the realm of forensic and anti-doping analysis, the need for unequivocal identification and precise quantification of prohibited substances is paramount. Formoterol is listed by the World Anti-Doping Agency (WADA) as a threshold substance, meaning its use is permitted by inhalation up to a certain therapeutic dose, but concentrations in urine above a specified threshold (30 ng/mL) are considered an Adverse Analytical Finding (AAF). oup.comoup.comnih.govdshs-koeln.de

To enforce this regulation, anti-doping laboratories have developed and validated robust and sensitive methods for the quantification of formoterol in human urine, where this compound is the internal standard of choice. oup.comoup.comnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard as it effectively compensates for matrix effects and variations in extraction efficiency and instrument response, which is crucial for achieving accurate quantification and avoiding false positives. researchgate.netoup.comuniroma1.it

The standard methodology involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.comnih.gov A typical procedure includes the addition of Formoterol-D6 to the urine sample, followed by an extraction step, often using liquid-liquid extraction with a solvent like ethyl acetate. oup.comoup.comnih.gov The extract is then analyzed by LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. oup.comdshs-koeln.de In MRM, specific precursor-to-product ion transitions are monitored for both formoterol and Formoterol-D6, ensuring high selectivity and sensitivity. oup.comoup.com

Numerous studies have reported validated methods with excellent performance characteristics. For instance, one method demonstrated linearity over a wide concentration range of 0.2–500 ng/mL, with a low limit of quantification (LOQ) of 0.2 ng/mL and a mean extraction recovery of over 80%. oup.comoup.comnih.gov Another validated method reported a linear range of 0.5-50 ng/mL with an LOQ of 0.5 ng/mL. nih.gov These methods are sufficiently sensitive to ensure compliance with the WADA threshold and have been successfully applied in routine doping control analysis. oup.comoup.com

Table 2: Key Parameters for the Anti-Doping Analysis of Formoterol in Urine using LC-MS/MS with Formoterol-D6 Internal Standard.

Mechanistic and Metabolic Research Applications of Formoterol D6 Fumarate

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Formoterol (B127741) Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when that hydrogen is replaced by deuterium. This principle is leveraged using Formoterol-D6 Fumarate (B1241708) to dissect its metabolic pathways.

The metabolism of formoterol in humans proceeds primarily through two major pathways: direct glucuronidation (a Phase II reaction) and O-demethylation followed by glucuronidation (a Phase I reaction). nih.govnih.gov Cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2C19, and CYP2C9, are involved in the O-demethylation step. nih.gov

A potential outcome of this effect is "metabolic switching." nih.gov If a primary metabolic pathway is slowed due to the KIE, the parent compound may be shunted towards alternative, previously minor, metabolic pathways. nih.gov Studying the metabolite profile of Formoterol-D6 can therefore uncover secondary degradation routes that are less apparent when studying the non-deuterated parent drug.

A "metabolic hotspot" is a chemically labile site on a drug molecule that is particularly susceptible to enzymatic degradation. Identifying these hotspots is a key objective in drug discovery, as modifying them can improve a drug's pharmacokinetic profile. researchgate.net The use of deuterated analogs like Formoterol-D6 is a powerful method for pinpointing these locations.

Researchers compare the metabolic profiles of formoterol and Formoterol-D6 in vitro. A significant reduction in the formation of a particular metabolite from the deuterated compound, relative to the non-deuterated version, strongly indicates that the deuterated site is a metabolic hotspot. hyphadiscovery.com For example, if deuteration of the N-alkyl side chain significantly reduces the formation of an O-demethylated metabolite, it confirms that this side chain is a primary site of Phase I metabolism. This information is invaluable for guiding the design of new drug analogs with enhanced metabolic stability and potentially longer duration of action. researchgate.net

Table 1: Illustrative Comparison of In Vitro Metabolic Rates for Formoterol vs. Formoterol-D6 Fumarate This table presents hypothetical data to illustrate the kinetic isotope effect.

| Compound | Metabolic Pathway | Incubation System | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|---|

| Formoterol Fumarate | O-Demethylation | Human Liver Microsomes | 150.8 | 3.5 |

| This compound | O-Demethylation | Human Liver Microsomes | 43.1 | |

| Formoterol Fumarate | Phenol Glucuronidation | Human Liver Microsomes | 480.2 | 1.1 |

| This compound | Phenol Glucuronidation | Human Liver Microsomes | 436.5 |

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in preclinical drug development for predicting a drug's metabolic clearance and half-life in vivo. bioivt.com this compound plays a key role in these studies, both as a test compound and an analytical standard.

Hepatic (liver) microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes like CYPs. utsouthwestern.edunih.gov In a typical assay, this compound is incubated with pooled human liver microsomes in the presence of necessary co-factors, such as NADPH for Phase I reactions. thermofisher.com Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound (Formoterol-D6) is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of Formoterol-D6 is compared to that of unlabeled formoterol under identical conditions. A slower rate of disappearance for the deuterated compound provides a direct measure of its increased metabolic stability due to the KIE. nih.gov These studies are crucial for predicting how modifications to the molecule could affect its pharmacokinetic properties, such as half-life and systemic exposure. bioivt.com

This compound is an indispensable tool for metabolite identification. When both formoterol and Formoterol-D6 are incubated in parallel experiments, the metabolites formed from the deuterated parent will have a distinct mass shift corresponding to the number of deuterium atoms they retain.

When analyzed by high-resolution mass spectrometry, this creates a characteristic "doublet" signal for each metabolite: one peak for the metabolite from formoterol and an adjacent peak (6 mass units higher for a D6 label) for the metabolite from Formoterol-D6. This doublet signature unequivocally confirms that the detected molecule is a metabolite of formoterol and not an endogenous or background compound. It also greatly simplifies the structural elucidation of the metabolite by indicating which part of the parent molecule has been retained. dshs-koeln.de

Table 2: Example of Mass Spectrometry Data for Metabolite Identification This table shows representative mass-to-charge (m/z) ratios to illustrate the use of deuterated standards.

| Analyte | Expected [M+H]+ (m/z) from Formoterol | Observed [M+H]+ (m/z) from Formoterol-D6 | Mass Shift (Da) | Inferred Metabolic Reaction |

|---|---|---|---|---|

| Parent Compound | 345.19 | 351.23 | 6 | N/A |

| Metabolite A | 331.17 | 337.21 | 6 | O-Demethylation |

| Metabolite B | 521.22 | 527.26 | 6 | Glucuronidation |

Preclinical Pharmacological and Mechanistic Investigations

By using this compound, which is metabolized more slowly, researchers can maintain higher and more sustained plasma concentrations of the parent drug relative to its metabolites. nih.gov This allows for a more accurate characterization of the intrinsic pharmacological properties of formoterol itself at its target, the beta-2 adrenoceptor. For example, in cell-based assays or animal models, using Formoterol-D6 can help isolate the receptor binding affinity, selectivity, and downstream signaling effects of the parent molecule with reduced interference from newly formed, pharmacologically active metabolites. This ensures that the observed efficacy and duration of action are correctly attributed to the parent drug, providing cleaner data for mechanistic models of its bronchodilatory action.

Receptor Binding Kinetics Studies with Deuterated Analogues

The interaction between a drug and its receptor is a critical determinant of its pharmacological effect. Deuterated analogues like this compound are useful in receptor binding kinetics studies. The minor increase in mass from deuterium substitution is generally not expected to significantly alter the binding affinity or kinetics of the compound for the β2-adrenergic receptor.

In competitive binding assays, researchers can use this compound to compete with a radiolabeled ligand for binding to the β2-adrenergic receptor. This allows for the determination of the binding affinity (Ki) of Formoterol. While specific studies detailing the use of this compound in this exact context are not prevalent in publicly available literature, the principle of using stable isotope-labeled compounds to enhance the precision of such assays is a well-established technique in pharmacology. These deuterated standards help to control for variability in sample preparation and analysis.

| Compound | pKi (affinity) | Receptor Subtype |

| Formoterol | 8.2 +/- 0.09 | Beta 2 |

| Salmeterol | 8.3 +/- 0.04 | Beta 2 |

| Albuterol | 5.83 +/- 0.06 | Beta 2 |

| Fenoterol | 6.33 +/- 0.07 | Beta 2 |

This table, adapted from published research, illustrates the high affinity of Formoterol for the beta-2 receptor, a key characteristic in its long-acting bronchodilator effect. nih.gov

Studies on Cellular Signaling Pathways (e.g., in human myotubes, in vitro systems)

Upon binding to the β2-adrenergic receptor, Formoterol initiates a cascade of intracellular events, a process known as signal transduction. A key step in this pathway is the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This compound serves as an excellent internal standard for quantifying these changes in cellular signaling molecules with high accuracy using methods like liquid chromatography-mass spectrometry (LC-MS).

Research in human skeletal muscle cells has shown that stimulation with Formoterol can influence the expression of genes involved in myogenesis and mitochondrial biogenesis. mdpi.commdpi.com For instance, acute stimulation with Formoterol has been observed to increase the expression of PGC-1α, a key regulator of metabolism and mitochondrial biogenesis. mdpi.com Furthermore, studies in human bronchial epithelial cells have demonstrated that the effects of formoterol on inflammatory gene expression are mediated by cAMP-dependent protein kinase (PKA). nih.gov In such studies, this compound would be crucial for the precise measurement of intracellular drug concentrations and their correlation with downstream signaling events. Other research has explored the effects of Formoterol on cellular processes like oxidative stress and epithelial-mesenchymal transition in lung adenocarcinoma cells. nih.govresearchgate.netdntb.gov.ua

| Cell Type | Effect of Formoterol | Signaling Pathway Implication |

| Human Skeletal Muscle Cells | Influences myogenic and mitochondrial gene expression | PGC-1α activation |

| Human Bronchial Epithelial Cells | Modulates inflammatory gene expression | PKA-mediated signaling |

| Lung Adenocarcinoma Cells | Reverts oxidative stress and EMT markers | Antioxidant and anti-inflammatory pathways |

Exploring Stereoselective Metabolic Pathways with Isotopic Variants (e.g., glucuronidation)

Formoterol is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers: (R,R)-Formoterol and (S,S)-Formoterol. iipseries.org The (R,R)-enantiomer is the pharmacologically active form, responsible for the bronchodilator effect. iipseries.orgchemrxiv.org The two enantiomers can be metabolized differently in the body, a phenomenon known as stereoselective metabolism. slideshare.net

The primary metabolic pathway for Formoterol is glucuronidation, where a glucuronic acid molecule is attached to the drug, facilitating its excretion. nih.govnih.gov Studies have shown that the glucuronidation of Formoterol is stereoselective, with the (S,S)-enantiomer being metabolized faster than the (R,R)-enantiomer in human liver microsomes. nih.govnih.gov This difference in metabolism is mainly due to a higher maximum reaction rate (Vmax) for the (S,S)-enantiomer. nih.gov

| Enantiomer | Relative Glucuronidation Rate | Key Finding |

| (S,S)-Formoterol | Faster | Higher Vmax in human liver microsomes nih.gov |

| (R,R)-Formoterol | Slower | Greater proportion of glucuronide conjugate in urine nih.gov |

Role of Formoterol D6 Fumarate in Pharmaceutical Quality Control and Reference Standards

Utility as a Certified Reference Material and Working Standard

Formoterol-D6 Fumarate (B1241708) serves as a Certified Reference Material (CRM) and a working standard in pharmaceutical laboratories. sigmaaldrich.compharmaffiliates.com A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical tests. creative-biolabs.com The use of a certified reference material is essential for calibrating analytical instruments, validating analytical methods, and ensuring the traceability of measurement results. alfa-chemistry.com

As a CRM, Formoterol-D6 Fumarate provides a reliable reference point for the quantification of Formoterol (B127741) and its related substances. Its certification involves a rigorous process to establish its purity and assign a precise concentration value, which is crucial for the accuracy of analytical data. Pharmaceutical secondary standards, qualified as Certified Reference Materials, offer a convenient and cost-effective alternative to preparing in-house working standards. sigmaaldrich.com These standards are suitable for a variety of applications, including pharmaceutical release testing and method development. sigmaaldrich.com

The use of this compound as a working standard is integral to routine quality control processes. alfa-chemistry.com It helps in maintaining compliance with regulatory requirements and ensuring the consistent quality of each batch of the drug product. alfa-chemistry.com Stable isotope-labeled compounds like this compound are intended for use as internal standards for the quantification of Formoterol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). stable-isotopes.com

Application in Impurity Profiling and Related Substances Testing of Formoterol

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies to ensure the safety and quality of drug products. This compound is instrumental in the accurate identification and quantification of impurities and related substances in Formoterol.

The manufacturing process of Formoterol can result in the presence of synthetic intermediates, by-products, and other process-related impurities. Additionally, the drug substance can degrade over time under various stress conditions, leading to the formation of degradation products. This compound is employed as an internal standard in sensitive analytical techniques like LC-MS/MS to accurately quantify these impurities.

A stability-indicating reversed-phase high-performance liquid chromatographic (HPLC) method has been developed and validated for the assay of Formoterol Fumarate and its related substances, namely the desformyl and acetamide (B32628) analogs. alfa-chemistry.comstable-isotopes.com While this particular study did not explicitly use this compound, the principles of using a stable-isotope labeled internal standard are directly applicable to enhance the accuracy and precision of such methods. The synthesis of deuterated analogs of pharmaceuticals, including Formoterol-d6, is specifically aimed at providing internal analytical standards suitable for LC/MS/MS analysis of very low concentrations of these drugs and their impurities in various matrices.

Forced degradation studies are conducted to identify potential degradation products that may form under stress conditions such as heat, light, humidity, and pH changes. In these studies, this compound can be used to accurately quantify the formation of degradants, ensuring that the analytical method is stability-indicating.

Table 1: Common Formoterol Impurities

| Impurity Name | Type |

| Desformyl Formoterol | Process Impurity / Degradant |

| Acetamide Analog | Process Impurity |

| Formoterol Related Compound A | Process Impurity |

| Formoterol Related Compound C | Process Impurity |

This table is for illustrative purposes and includes common impurities that can be monitored using analytical methods employing standards like this compound.

The ultimate goal of impurity profiling is to ensure the purity and quality of the final Formoterol formulations, such as those used in metered-dose inhalers. lcms.cz By accurately quantifying impurities, manufacturers can ensure that their levels are within the safe limits established by regulatory authorities.

The use of a stable isotope-labeled internal standard like this compound is crucial in this process because it compensates for variations in sample preparation and analytical instrument response. researchgate.net This is particularly important in complex matrices, such as the excipients found in pharmaceutical formulations, where matrix effects can interfere with the accurate measurement of analytes. The internal standard, being chemically almost identical to the analyte, experiences similar matrix effects, thus allowing for a more accurate calculation of the analyte's concentration.

By ensuring the purity of the active pharmaceutical ingredient (API) and the final drug product, the use of this compound contributes directly to the safety and efficacy of the medication.

Development and Validation of Analytical Methods for Pharmaceutical Quality Assurance

This compound is a key component in the development and validation of robust and reliable analytical methods for the quality assurance of Formoterol. It is particularly valuable as an internal standard in hyphenated techniques like LC-MS/MS, which are known for their high sensitivity and selectivity.

The development of such methods involves optimizing various parameters, including the chromatographic conditions and mass spectrometric settings, to achieve the desired performance characteristics. The validation of an analytical method demonstrates that it is suitable for its intended purpose. This process involves evaluating parameters such as linearity, accuracy, precision, specificity, and robustness, as per the guidelines from the International Council for Harmonisation (ICH).

A sensitive method for the quantification of Formoterol in human plasma using LC-MS/MS has been developed and validated, where Formoterol-d6 was used as the internal standard. sciex.com This method demonstrated excellent linearity over a concentration range of 0.05 to 100 pg/mL with a high degree of accuracy and reproducibility. sciex.com Although this study was conducted in a biological matrix, the principles and the validation parameters are directly relevant to the quality control of pharmaceutical formulations.

Table 2: Example of a Validated LC-MS/MS Method for Formoterol using Formoterol-d6 Internal Standard

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.05 to 100 pg/mL |

| Regression Coefficient (r²) | >0.99 |

| Accuracy | Within ±8% of nominal concentration |

| Precision (%CV) | <11% |

Data adapted from a study on the quantification of Formoterol in human plasma. sciex.com

The use of this compound as an internal standard is crucial for achieving such high-quality validation data, as it corrects for potential variabilities during the analytical process.

Regulatory Context for Deuterated Standards in Pharmaceutical Development

The use of deuterated standards in pharmaceutical development and quality control is well-supported by regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines emphasize the importance of well-characterized reference standards for the validation of analytical procedures and the control of impurities.

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," requires that reference standards used in analytical procedures for the control of impurities be evaluated and characterized for their intended use. tandfonline.comacanthusresearch.com While the drug substance itself can be used as a standard to estimate impurity levels, the use of a stable isotope-labeled internal standard is considered a superior approach, especially for mass spectrometry-based methods, as it provides better accuracy.

The FDA's guidance documents often refer to the need for "highly purified compounds" as reference standards and emphasize that these standards are crucial for validating analytical methods. creative-biolabs.comacanthusresearch.com The use of stable isotope-labeled internal standards is a common practice to meet these regulatory expectations, particularly in bioanalytical methods, and the principles extend to pharmaceutical quality control.

The EMA also has guidelines on the quality of medicines, which include requirements for the control of impurities. The use of appropriate reference standards is a fundamental aspect of demonstrating compliance with these guidelines. While there isn't a specific guideline that mandates the use of deuterated standards for all applications, their scientific merit in improving the reliability of analytical data is widely recognized and encouraged.

In essence, while not always explicitly mandated for every type of analysis, the use of deuterated standards like this compound aligns with the regulatory expectation of using scientifically sound and robust analytical methods to ensure the quality and safety of pharmaceutical products.

Future Perspectives in Research on Deuterated Formoterol Analogues

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds, including analogues of complex pharmaceuticals like formoterol (B127741), has been revolutionized by modern catalytic methods. Historically, isotopic labeling often required multi-step syntheses using pre-labeled starting materials. princeton.edu Contemporary research focuses on late-stage functionalization (LSF), which allows for the direct replacement of hydrogen atoms with deuterium (B1214612) on an already assembled drug molecule. musechem.comacs.org This approach is more efficient and versatile, particularly for structurally complex pharmaceuticals. x-chemrx.com

Key advancements in this area include:

Transition Metal Catalysis : Homogeneous transition metal catalysts, such as those based on iridium, palladium, silver, and ruthenium, have become powerful tools for hydrogen isotope exchange (HIE). nih.govbohrium.comchemrxiv.org These catalysts can activate specific carbon-hydrogen (C-H) bonds, enabling regioselective deuterium incorporation under mild conditions. nih.gov For instance, silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C-H bonds in active pharmaceutical ingredients that were previously resistant to H/D exchange. nih.gov Similarly, palladium-based catalysts have been developed for the non-directed deuteration of aromatic pharmaceuticals using deuterium oxide (D₂O) as an inexpensive and readily available isotopic source. chemrxiv.org

Photoredox Catalysis : Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for installing deuterium at specific positions, such as α-amino C-H bonds, which are common in drug molecules. princeton.edu This technique can achieve high levels of isotopic incorporation in a single step, using isotopically labeled water as the deuterium source. princeton.edu

Flow Chemistry : The application of flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved yields and selectivity in labeling reactions. x-chemrx.com This methodology is particularly advantageous for scaling up the synthesis of deuterated compounds. x-chemrx.com

These modern synthetic strategies provide greater access to selectively deuterated formoterol analogues, moving beyond the commercially available D6 version to create a panel of new molecular probes for advanced research.

| Applicability | Can be challenging for complex, multi-functional molecules | High functional group tolerance, suitable for complex drugs nih.govbohrium.com |

Potential for Expanded Applications in Systems Biology and Multi-Omics Research

While deuterated compounds like Formoterol-D6 Fumarate (B1241708) are staples in pharmacokinetics for quantifying drug levels, their potential extends far beyond this role. acs.org Stable isotope labeling is a cornerstone of systems biology, enabling the tracing and analysis of complex biological processes across various 'omics' disciplines. creative-proteomics.compharmiweb.com By incorporating stable isotopes, researchers can track the behavior, interactions, and metabolic fate of molecules within a biological system without altering their fundamental chemical properties. musechem.compharmiweb.com

Future applications for deuterated formoterol analogues in this domain include:

Metabolomics : Deuterated formoterol can be used as a tracer to elucidate its metabolic pathways in detail. By administering the labeled drug and analyzing metabolites using high-resolution mass spectrometry, researchers can precisely identify and quantify the products of its biotransformation. nih.govresearchgate.net This provides critical insights into how the drug is processed in the body, which can help in understanding drug-drug interactions and sources of patient-to-patient variability. researchgate.net

Proteomics : The effect of a drug on the entire set of proteins (the proteome) can be investigated using quantitative proteomic techniques. Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a metabolic labeling strategy where cells are grown in media containing "heavy" isotopically labeled amino acids. nih.govoup.com By treating labeled cells with a deuterated formoterol analogue and comparing their proteome to untreated cells, scientists can quantify changes in protein expression and turnover, revealing the drug's downstream effects on cellular pathways. nih.gov

Genomics : In genomics, stable isotopes can be used to label nucleotides, allowing researchers to track DNA synthesis and turnover. creative-proteomics.compharmiweb.com This can be applied to study the effects of drugs on cell proliferation and gene expression with high precision. pharmiweb.com

The integration of data from these different 'omics' fields, facilitated by the use of isotopically labeled probes, allows for a holistic, systems-level understanding of a drug's mechanism of action. nih.gov

Table 2: Applications of Deuterated Analogues in Multi-Omics Research

| Omics Field | Application of Deuterated Analogues | Research Insights Gained |

|---|---|---|

| Metabolomics | Tracing metabolic pathways of the drug researchgate.net | Identification of metabolites, understanding of biotransformation and clearance mechanisms. nih.gov |

| Proteomics | Used in quantitative methods like SILAC to probe drug effects nih.gov | Quantification of changes in protein expression and turnover in response to the drug. oup.com |

| Genomics | Labeled nucleotides to monitor DNA/RNA synthesis creative-proteomics.compharmiweb.com | Measurement of drug effects on transcription rates and cell cycle dynamics. pharmiweb.com |

| Pharmacokinetics | Use as stable isotope-labeled internal standards (SILS) acs.orgacs.org | Precise and accurate quantification of the parent drug in biological matrices. hilarispublisher.com |

Innovative Approaches for Understanding Drug-Target Interactions using Deuterated Probes

Deuterated probes offer powerful and nuanced methods for studying the direct interaction between a drug and its biological target, such as a receptor or enzyme. These innovative approaches provide information on binding kinetics, conformational changes, and the mechanism of action at a molecular level.

Key innovative applications include:

Kinetic Isotope Effect (KIE) Studies : The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.org If the cleavage of a specific C-H bond is the rate-limiting step in a drug's metabolism by an enzyme (like cytochrome P450), replacing that hydrogen with deuterium can significantly slow down the reaction. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying enzymatic reaction mechanisms. wikipedia.orglibretexts.org Strategically deuterating different positions on a formoterol molecule can pinpoint sites of metabolic vulnerability and elucidate the mechanics of its enzymatic breakdown. portico.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a premier technique for studying molecular structure and interactions in solution. nih.gov However, the spectra of large biomolecules like proteins can be exceedingly complex. Uniformly deuterating a protein target simplifies its ¹H NMR spectrum by removing most of the proton signals. nih.gov This allows researchers to clearly observe the signals from a non-deuterated ligand, like formoterol, when it binds to the deuterated protein, making it easier to map the binding site and characterize the interaction. peakproteins.comunivr.it This "deuteration-assisted" NMR provides high-resolution insights into the structural basis of drug-target recognition. nih.gov

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry : HDX-MS is used to study protein dynamics and conformational changes. When a protein is placed in a solution of deuterium oxide (D₂O), its amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility. acs.org When a drug like formoterol binds to its target protein, it often shields some of these hydrogens from the solvent, slowing their rate of exchange. By analyzing the pattern of deuterium incorporation using mass spectrometry, scientists can identify which parts of the protein are involved in the binding interaction and how the protein's conformation changes upon binding. acs.org

Table 3: Biophysical Techniques Using Deuterated Probes for Drug-Target Studies

| Technique | Role of Deuteration | Information Obtained |

|---|---|---|

| Kinetic Isotope Effect (KIE) Analysis | Slows C-H bond cleavage at the labeled site portico.org | Elucidation of enzymatic reaction mechanisms, identification of metabolic soft spots. nih.govwikipedia.org |

| NMR Spectroscopy | Simplifies protein spectra for clearer observation of the bound ligand nih.govpeakproteins.com | High-resolution mapping of ligand binding sites, characterization of binding interfaces. nih.gov |

| HDX Mass Spectrometry | Acts as a probe for solvent accessibility of protein amide hydrogens acs.org | Identification of ligand-binding surfaces, analysis of drug-induced conformational changes in the target protein. acs.org |

Q & A

Q. How is Formoterol-D6 Fumarate synthesized and characterized in laboratory settings?

this compound is synthesized by incorporating six deuterium atoms into the parent compound, Formoterol Fumarate, to serve as a stable isotopic internal standard for quantitative analysis. Characterization involves nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) to confirm isotopic purity and structural integrity. For example, -NMR (CDOD/DMSO-d) and TLC (SiO; CHCl:MeOH:NHOH = 9:1:0.1) are used to verify a single spot (R = 0.75) and normalized isotopic distribution (e.g., d6 = 94.93% purity) .

Q. What chromatographic methods are recommended for quantifying this compound?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. The USP recommends a Phenomenex ZB-5 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient elution mode. System suitability tests require resolution ≥2.0 between Formoterol and its diastereoisomers (e.g., Related Compound I) . Peak integration and relative response factors (RRFs) are applied to calculate impurity levels using the formula:

Q. How are reference standards validated for this compound analysis?

USP reference standards (e.g., Formoterol Resolution Mixture RS) are validated using mass spectrometry and NMR to confirm identity and purity. Batch-specific certificates of analysis (COA) include data on isotopic enrichment, residual solvents, and water content (e.g., ≤0.5% by Karl Fischer titration). Researchers must cross-validate in-house standards against USP materials to ensure method accuracy .

Advanced Research Questions

Q. What strategies are used to resolve diastereoisomeric impurities in this compound?

Diastereoisomers (e.g., Related Compound I) are separated using chiral chromatography. The European Pharmacopoeia specifies a Zorbax Eclipse XDB-C8 column (5 μm, 150 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (85:15). Relative retention times (RRT) and resolution factors are critical for distinguishing enantiomers, particularly when deuterium substitution alters stereochemical properties .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s stability and metabolic profiling?

Deuterium substitution at specific positions (e.g., methyl or hydroxyl groups) can reduce metabolic degradation rates due to increased bond strength (C-D vs. C-H). Stability studies under accelerated conditions (40°C/75% RH) should compare degradation pathways of Formoterol-D6 and non-deuterated analogs using LC-MS/MS. For example, deuterated forms may exhibit reduced oxidation but similar photolytic degradation profiles .

Q. How should researchers address discrepancies in impurity limits between pharmacopeial monographs?

The USP and European Pharmacopoeia harmonized impurity limits for Related Compound I (diastereoisomer) to ≤0.3% (w/w). If data conflicts arise (e.g., higher impurities in lab-prepared batches), cross-validate methods using multiple columns (e.g., ZB-5 vs. XDB-C8) and confirm with orthogonal techniques like capillary electrophoresis (CE). Statistical tools (e.g., ANOVA for inter-lab variability) help identify methodological biases .

Q. What experimental designs are optimal for studying this compound’s stability under varying storage conditions?

Design a matrix of forced degradation studies:

- Thermal stress : 60°C for 10 days.

- Photolytic stress : Exposure to UV light (320–400 nm) for 48 hours.

- Hydrolytic stress : Acidic (0.1N HCl) and basic (0.1N NaOH) conditions at 25°C. Monitor degradation products via HPLC-UV and LC-HRMS, and correlate with deuterium positioning to identify vulnerable functional groups .

Q. How can isotopic dilution improve quantification accuracy in pharmacokinetic studies?

Use this compound as an internal standard (IS) in LC-MS/MS assays. Prepare calibration curves by spiking deuterated IS into biological matrices (e.g., plasma) at fixed concentrations. Isotopic dilution corrects for matrix effects and ion suppression, achieving lower limits of quantification (LLOQ) of 0.1 ng/mL. Validate recovery rates (≥85%) and precision (CV ≤15%) across three consecutive runs .

Methodological Considerations

- Data Validation : Always include system suitability tests (SST) and negative controls in chromatographic runs to rule out carryover or column degradation .

- Regulatory Alignment : Ensure impurity thresholds comply with updated USP monographs (e.g., Related Compound I ≤0.3%) and ICH Q3A/B guidelines .

- Ethical Reporting : Disclose deuterium substitution sites and isotopic purity in publications to avoid misinterpretation of pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.